N-{4-[methoxy(methyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide N-{4-[methoxy(methyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396882-61-3
VCID: VC11885779
InChI: InChI=1S/C11H11N5O4/c1-16(19-2)10(18)8-6-20-11(14-8)15-9(17)7-5-12-3-4-13-7/h3-6H,1-2H3,(H,14,15,17)
SMILES: CN(C(=O)C1=COC(=N1)NC(=O)C2=NC=CN=C2)OC
Molecular Formula: C11H11N5O4
Molecular Weight: 277.24 g/mol

N-{4-[methoxy(methyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide

CAS No.: 1396882-61-3

Cat. No.: VC11885779

Molecular Formula: C11H11N5O4

Molecular Weight: 277.24 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[methoxy(methyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide - 1396882-61-3

Specification

CAS No. 1396882-61-3
Molecular Formula C11H11N5O4
Molecular Weight 277.24 g/mol
IUPAC Name N-methoxy-N-methyl-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Standard InChI InChI=1S/C11H11N5O4/c1-16(19-2)10(18)8-6-20-11(14-8)15-9(17)7-5-12-3-4-13-7/h3-6H,1-2H3,(H,14,15,17)
Standard InChI Key JDOMBACFFUCBKN-UHFFFAOYSA-N
SMILES CN(C(=O)C1=COC(=N1)NC(=O)C2=NC=CN=C2)OC
Canonical SMILES CN(C(=O)C1=COC(=N1)NC(=O)C2=NC=CN=C2)OC

Introduction

N-{4-[Methoxy(methyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide is a heterocyclic organic compound composed of an oxazole ring fused with a pyrazine moiety and functionalized with methoxy(methyl)carbamoyl and carboxamide groups. This structure suggests potential applications in medicinal chemistry due to the presence of bioactive heterocycles.

Structural Features

ComponentDescription
Oxazole RingA five-membered heterocycle containing oxygen and nitrogen atoms.
Pyrazine MoietyA six-membered aromatic ring with two nitrogen atoms in para positions.
Methoxy(methyl)carbamoylA functional group contributing to hydrophilicity and potential hydrogen bonding.
Carboxamide GroupKnown for its role in biological activity, often enhancing drug-likeness.

Synthesis

While specific synthesis pathways for this compound are not directly available, similar compounds involving oxazole and pyrazine derivatives are typically synthesized through:

  • Cyclization reactions involving amines and carboxylic acids or esters.

  • Functionalization of heterocyclic intermediates using carbamoylation reagents.

For instance, oxazole derivatives can be formed via cyclization of α-halo ketones with amides, while pyrazine derivatives are often synthesized through condensation reactions.

Potential Applications

The compound's structural elements suggest several possible applications:

4.1. Antimicrobial Activity
Heterocyclic compounds like oxazoles and pyrazines have shown antimicrobial properties in various studies. The presence of functional groups such as the carbamoyl and carboxamide moieties may enhance these activities by facilitating interactions with microbial enzymes or cell walls.

4.2. Anticancer Potential
Similar compounds have demonstrated cytotoxicity against cancer cell lines due to their ability to inhibit specific enzymes or disrupt DNA synthesis pathways.

4.3. Antioxidant Properties
The inclusion of electron-donating groups such as methoxy may contribute to radical scavenging activity, making it a candidate for antioxidant applications.

Analytical Characterization

The identification and verification of this compound can be achieved using the following techniques:

MethodPurpose
NMR SpectroscopyDetermines the chemical environment of hydrogen and carbon atoms in the molecule.
IR SpectroscopyIdentifies functional groups by their characteristic vibrational frequencies (e.g., C=O, C-N).
Mass SpectrometryConfirms molecular weight and fragmentation pattern for structural elucidation.
X-ray CrystallographyProvides detailed 3D structural information through single-crystal analysis.

Research Findings on Related Compounds

Studies on structurally similar compounds reveal promising biological activities:

  • Antimicrobial Activity: Oxazole derivatives have been reported to exhibit strong antibacterial effects comparable to first-line drugs .

  • Anticancer Research: Compounds containing pyrazine moieties have shown activity against drug-resistant leukemia cell lines .

  • Antioxidant Properties: Heterocyclic compounds with methoxy groups display effective radical scavenging abilities .

Limitations and Future Directions

While the compound exhibits promising features, further research is required to:

  • Develop optimized synthetic routes for higher yields.

  • Evaluate its pharmacokinetics and toxicity profiles.

  • Explore its efficacy in biological assays such as antimicrobial, anticancer, and antioxidant tests.

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